molecular formula C16H24N2O2 B5216104 4-[3-(Diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

4-[3-(Diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B5216104
M. Wt: 276.37 g/mol
InChI Key: FVRBUVBHHPPIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of azatricyclo compounds, which are characterized by their polycyclic ring structures. The presence of the diethylamino group and the azatricyclo framework contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the diethylamino group and the necessary carbon skeleton. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the azatricyclo ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(Diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity, leading to cell lysis. In the context of anticancer activity, the compound may act as a competitive inhibitor of enzymes such as acid phosphatase, interfering with cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione stands out due to its specific diethylamino substituent, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-17(4-2)8-5-9-18-15(19)13-11-6-7-12(10-11)14(13)16(18)20/h6-7,11-14H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBUVBHHPPIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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